molecular formula C18H13NO3 B3054386 2-Acetylnaphthalen-1-yl nicotinate CAS No. 60072-40-4

2-Acetylnaphthalen-1-yl nicotinate

Cat. No.: B3054386
CAS No.: 60072-40-4
M. Wt: 291.3 g/mol
InChI Key: VBMXOXRYYKJHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylnaphthalen-1-yl nicotinate is an organic compound that combines the structural features of naphthalene and nicotinic acid

Mechanism of Action

Target of Action

The primary target of 2-Acetylnaphthalen-1-yl nicotinate is the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are found in various locations, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain . They play a crucial role in fast neurotransmission in the central and peripheral nervous systems .

Mode of Action

This compound, similar to nicotine, likely acts as an agonist at nAChRs . It binds to these receptors, dramatically stimulating neurons and ultimately blocking synaptic transmission . This interaction with nAChRs results in two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those affected by nicotine. Nicotine is metabolized through several pathways, including the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve a series of enzymatic reactions that transform nicotine into various metabolites .

Pharmacokinetics

For instance, nicotine shows a complex pharmacokinetic profile, with its bioavailability and resulting pharmacology potentially regulated by its metabolic activity under different physiological conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in tobacco, jasmonates elicit nicotine formation via a conserved signaling cascade . This suggests that certain environmental signals can influence the production and action of nicotine-related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylnaphthalen-1-yl nicotinate typically involves the esterification of 2-acetylnaphthalene with nicotinic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions in an appropriate solvent like toluene or xylene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the reaction and allow for easier separation of the product from the catalyst.

Chemical Reactions Analysis

Types of Reactions

2-Acetylnaphthalen-1-yl nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Produces carboxylic acids or quinones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted naphthalene derivatives.

Scientific Research Applications

2-Acetylnaphthalen-1-yl nicotinate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Such as 2-acetylnaphthalene and 1-naphthylamine.

    Nicotinic acid esters: Including methyl nicotinate and ethyl nicotinate.

Uniqueness

2-Acetylnaphthalen-1-yl nicotinate is unique due to its combined structural features of naphthalene and nicotinic acid, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(2-acetylnaphthalen-1-yl) pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-12(20)15-9-8-13-5-2-3-7-16(13)17(15)22-18(21)14-6-4-10-19-11-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMXOXRYYKJHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40314471
Record name F0037-4759
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60072-40-4
Record name NSC283843
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0037-4759
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetylnaphthalen-1-yl nicotinate
Reactant of Route 2
Reactant of Route 2
2-Acetylnaphthalen-1-yl nicotinate
Reactant of Route 3
2-Acetylnaphthalen-1-yl nicotinate
Reactant of Route 4
Reactant of Route 4
2-Acetylnaphthalen-1-yl nicotinate
Reactant of Route 5
Reactant of Route 5
2-Acetylnaphthalen-1-yl nicotinate
Reactant of Route 6
Reactant of Route 6
2-Acetylnaphthalen-1-yl nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.